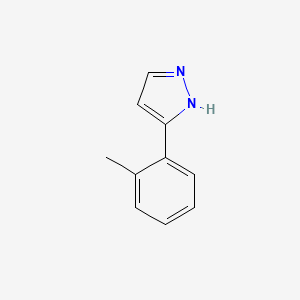

3-(2-Methylphenyl)-1H-pyrazole

CAS No.: 59843-49-1

Cat. No.: VC2424990

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59843-49-1 |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 5-(2-methylphenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) |

| Standard InChI Key | ULGVTFHMCLFGSU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=CC=NN2 |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=NN2 |

Introduction

Chemical Structure and Properties

3-(2-Methylphenyl)-1H-pyrazole (CAS: 59843-49-1) is a heterocyclic compound with a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol . The compound consists of a pyrazole ring with a 2-methylphenyl (o-tolyl) substituent at the 3-position. This structural arrangement creates a molecule with distinct chemical and physical properties.

Physical and Chemical Properties

The physical and chemical properties of 3-(2-Methylphenyl)-1H-pyrazole are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(2-Methylphenyl)-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Weight | 158.20 g/mol |

| Molecular Formula | C10H10N2 |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 28.7 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 147 |

The compound features moderate lipophilicity with an XLogP3-AA value of 2.2, suggesting a balanced distribution between aqueous and lipid phases . This property is particularly relevant for potential pharmaceutical applications, as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics.

Structural Features

The structural features of 3-(2-Methylphenyl)-1H-pyrazole include:

-

A pyrazole ring with two nitrogen atoms in adjacent positions

-

A 2-methylphenyl group attached at the 3-position of the pyrazole ring

-

One hydrogen bond donor (N-H) in the pyrazole ring

-

One hydrogen bond acceptor (the other nitrogen in the pyrazole ring)

The compound possesses tautomerism, with the possibility of the hydrogen shifting between the two nitrogen atoms in the pyrazole ring, resulting in two tautomeric forms: 3-(2-Methylphenyl)-1H-pyrazole and 5-(2-Methylphenyl)-1H-pyrazole . Both forms are acknowledged in the chemical literature.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-(2-Methylphenyl)-1H-pyrazole and its derivatives. These methodologies provide efficient routes to access this valuable scaffold.

Synthesis from Acetophenone Derivatives

One common approach for synthesizing 3-phenyl-1H-pyrazole derivatives, which can be adapted for 3-(2-Methylphenyl)-1H-pyrazole, involves a two-step process starting from acetophenone derivatives:

-

Knoevenagel condensation

-

Cyclization reaction with hydrazine

This methodology typically achieves total yields of around 80% . In this approach, 2-methylacetophenone would serve as the starting material to yield the desired 2-methyl substitution pattern.

Catalytic Synthesis Approach

A more recent synthetic approach utilizes caesium carbonate as a catalyst in dimethyl sulfoxide. The reaction conditions include:

-

Water as a co-solvent

-

Caesium carbonate as the catalyst

-

Temperature: 80°C

-

Reaction time: 6 hours

-

Technique: Schlenk technique (for air-sensitive reactions)

This approach provides 3-(2-Methylphenyl)-1H-pyrazole with a reported yield of 65% . The method was reported by Yu et al. in Green Chemistry (2016) and represents a more environmentally friendly synthetic route.

General Methodology for Pyrazole Synthesis

The synthesis of pyrazole derivatives, including 3-(2-Methylphenyl)-1H-pyrazole, generally follows established pathways. A common synthetic route involves the reaction of hydrazines with β-dicarbonyl compounds or their equivalents, as illustrated in several literature reports . For 3-(2-Methylphenyl)-1H-pyrazole specifically, the synthetic route would utilize 2-methylphenyl-containing precursors to achieve the desired substitution pattern.

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 3-(2-Methylphenyl)-1H-pyrazole.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 158, corresponding to the molecular weight of 3-(2-Methylphenyl)-1H-pyrazole. Fragment patterns would likely include loss of the methyl group and fragmentation of the pyrazole ring.

Related Compounds

Several compounds structurally related to 3-(2-Methylphenyl)-1H-pyrazole have been reported in the literature.

Derivatives with Carboxylic Acid Functionality

3-(2-Methylphenyl)pyrazole-5-carboxylic acid (CAS: 1140528-29-5) is a closely related derivative with a carboxylic acid group at the 5-position of the pyrazole ring . This compound has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol. The addition of the carboxylic acid group increases the compound's polarity and provides a handle for further functionalization, potentially enhancing its biological activities.

Pyrazole Regioisomers

Due to the tautomerism of the pyrazole ring, 3-(2-Methylphenyl)-1H-pyrazole can exist as different regioisomers, including 5-(2-methylphenyl)-1H-pyrazole . These regioisomers are often mentioned interchangeably in the literature but may exhibit subtle differences in their physical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume